Product packaging for Tyr-Pro-Tmp-Phe-NH(Cat. No.:)

Tyr-Pro-Tmp-Phe-NH

カタログ番号: B10853764
分子量: 613.7 g/mol
InChIキー: KFLSQRYJYCLKBS-ORYMTKCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Background of Opioid Peptides and Receptors

The human body produces a variety of endogenous opioid peptides that are integral to the modulation of pain and other physiological functions. These peptides interact with a family of G protein-coupled receptors, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors.

The endogenous opioid system comprises several families of peptides, including enkephalins, endorphins, dynorphins, and endomorphins. These peptides are derived from larger precursor proteins and are released in response to various stimuli, including pain and stress vulcanchem.comnih.govmdpi.com.

Mu-Opioid Receptor (MOR) : Primarily targeted by β-endorphin and endomorphins, the MOR is central to analgesia, but also mediates effects such as respiratory depression, constipation, and the development of tolerance and dependence nih.govnih.govmdpi.com.

Delta-Opioid Receptor (DOR) : Primarily activated by enkephalins, DORs are involved in analgesia and modulation of gastrointestinal motility nih.govnih.govmdpi.com.

Kappa-Opioid Receptor (KOR) : Primarily activated by dynorphins, KORs are associated with analgesia, but also dysphoria and diuresis nih.govnih.govmdpi.com.

The precise localization and activation patterns of these receptors within the central and peripheral nervous systems dictate the diverse physiological and behavioral responses elicited by opioid ligands nih.gov.

Endomorphin-1 (EM-1) and Endomorphin-2 (EM-2) were identified in the mid-1990s and are characterized by their tetrapeptide sequences: EM-1 (Tyr-Pro-Trp-Phe-NH₂) and EM-2 (Tyr-Pro-Phe-Phe-NH₂) nih.govresearchgate.netdiva-portal.org. These peptides were notable for displaying exceptionally high binding affinities and selectivities for the µ-opioid receptor (MOR) compared to DOR and KOR nih.govresearchgate.netdiva-portal.org. Their potent analgesic effects, comparable to morphine but with potentially fewer side effects, quickly established them as significant endogenous ligands and as valuable templates for drug discovery nih.govresearchgate.netdiva-portal.org. EM-2, in particular, has served as a lead structure for developing analogs with modified properties.

Rationale for Peptidomimetic Design in Opioid Research

Native peptides, while possessing high specificity and potency, often face significant hurdles in their development as therapeutic agents. Peptidomimetics aim to overcome these limitations by retaining the key pharmacophoric elements of the parent peptide while enhancing its drug-like properties.

Linear peptides are inherently flexible, allowing them to adopt multiple conformations, which can lead to reduced binding affinity and selectivity for their target receptors nih.gov. Furthermore, peptides are often susceptible to rapid enzymatic degradation by proteases in biological fluids, leading to short half-lives and poor bioavailability nih.gov. Peptidomimetic strategies, such as incorporating non-natural amino acids, introducing conformational constraints (e.g., through cyclization or specific residue modifications), and modifying peptide bonds, are employed to enhance metabolic stability, improve receptor binding, and increase bioavailability nih.gov.

A significant area of research in opioid pharmacology is the development of multifunctional ligands that can target multiple opioid receptor subtypes or pathways simultaneously. The rationale is that combining agonist activity at one receptor (e.g., MOR for analgesia) with antagonist or partial agonist activity at another (e.g., DOR) could lead to synergistic therapeutic effects, such as enhanced analgesia with reduced side effects like tolerance, dependence, or gastrointestinal dysfunction researchgate.netescholarship.org. Modifications, including the incorporation of specific amino acid residues like 2',4',6'-trimethylphenylalanine (Tmp), have been explored to achieve these mixed functional profiles nih.govnih.govnih.govmdpi.comumich.edu.

Overview of Tyr-Pro-Tmp-Phe-NH in the Context of Endomorphin-2 Analogs

This compound represents a modification of the endomorphin-2 scaffold, specifically featuring 2',4',6'-trimethylphenylalanine (Tmp) at the third position, replacing the phenylalanine residue found in native EM-2. This modification is part of a broader effort to explore structure-activity relationships (SAR) within the endomorphin family, aiming to fine-tune receptor interactions and pharmacological profiles. While Tmp modifications in other endomorphin analogs, particularly when combined with N-terminal modifications like 2',6'-dimethyltyrosine (Dmt), have been shown to confer mixed MOR agonist/DOR antagonist properties nih.govnih.govnih.govmdpi.comumich.edu, the specific sequence this compound exhibits a distinct pharmacological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H43N5O5 B10853764 Tyr-Pro-Tmp-Phe-NH

3D Structure

Interactive Chemical Structure Model





特性

分子式

C35H43N5O5

分子量

613.7 g/mol

IUPAC名

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H43N5O5/c1-21-16-22(2)27(23(3)17-21)20-30(33(43)38-29(32(37)42)19-24-8-5-4-6-9-24)39-34(44)31-10-7-15-40(31)35(45)28(36)18-25-11-13-26(41)14-12-25/h4-6,8-9,11-14,16-17,28-31,41H,7,10,15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1

InChIキー

KFLSQRYJYCLKBS-ORYMTKCHSA-N

異性体SMILES

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)C

正規SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C

製品の起源

United States

Conformational and Structural Investigations of Tyr Pro Tmp Phe Nh

Analysis of Peptide Backbone Conformation

Determination of Cis/Trans Isomerism of the Tyr-Pro Peptide Bond

A key determinant of the backbone conformation in proline-containing peptides is the isomerization of the peptide bond preceding the proline residue. Unlike other peptide bonds, which overwhelmingly favor the trans conformation (with the Cα atoms on opposite sides of the peptide bond), the X-Pro peptide bond can adopt both trans and cis conformations (with the Cα atoms on the same side). The energy barrier between these two states is high, leading to slow interconversion on the NMR timescale. nih.gov

In protein structures, while non-prolyl peptide bonds are found in the cis state in only about 0.04% of cases, prolyl peptide bonds show a cis population of approximately 6%. acs.org For short peptides in solution, this ratio can be significantly different and is influenced by the nature of the preceding amino acid (the 'X' in X-Pro) and the solvent environment.

For the Tyr-Pro bond in Tyr-Pro-Tmp-Phe-NH₂, the presence of an aromatic residue (Tyrosine) in the preceding position is known to influence the cis/trans equilibrium. Studies on similar peptides, such as Trp-Pro-Tyr, have shown that the cis (Trp-Pro) isomer can be significantly populated. nih.gov The equilibrium is governed by non-bonding interactions between the pyrrolidine (B122466) ring of Proline and the aromatic ring of the preceding residue. nih.gov NMR spectroscopy is the primary tool for quantifying the populations of cis and trans isomers, as distinct sets of signals are observed for each conformation due to the slow exchange rate. For instance, analysis of 1H and 13C NMR spectra can reveal the relative populations of the two isomers. nih.gov It is expected that in an aqueous solution, this compound₂ would exist as an equilibrium mixture of cis-Tyr-Pro and trans-Tyr-Pro conformers.

IsomerPreceding Residue (i-1)Effect on Cis-Pro Content
cisAromatic (e.g., Tyr, Phe, Trp)Favored, high cis-Pro content (>10%) is often observed.
transMost other residuesGenerally the major conformation.

Influence of Pseudoproline Derivatives on Conformational Preferences

To further control the backbone conformation, proline can be substituted with pseudoproline (ΨPro) derivatives. These are created from Serine, Threonine, or Cysteine residues, forming oxazolidine (B1195125) or thiazolidine (B150603) rings, respectively. wikipedia.orgchempep.com The incorporation of a pseudoproline dipeptide introduces a "kink" into the peptide backbone, similar to proline. chempep.com

A key feature of many pseudoproline derivatives is their strong preference for inducing a cis-amide bond with the preceding residue. wikipedia.orgresearchgate.net This property is exploited in peptide synthesis to disrupt aggregation-prone β-sheet structures by forcing a bend in the peptide chain. wikipedia.orgnih.gov If the Proline in this compound₂ were replaced by a pseudoproline derivative, it would be expected to lock the preceding Tyr-ΨPro bond into a predominantly cis conformation. This would significantly reduce the conformational heterogeneity of the peptide by eliminating the trans isomer from the ensemble. researchgate.net

FeatureProlinePseudoproline (Oxa/Thz)
Preceding Peptide Bond Exists in cis/trans equilibrium. acs.orgStrongly favors cis conformation. wikipedia.orgresearchgate.net
Backbone Conformation Induces a turn or "kink".Induces a pronounced "kink". chempep.comnih.gov
Conformational Heterogeneity High, due to cis/trans isomerization. nih.govReduced, by locking the backbone. researchgate.net

Side Chain Conformational Analysis of Aromatic Residues

The spatial arrangement of the bulky aromatic side chains of Tyrosine (Tyr), Trimethylphenylalanine (Tmp), and Phenylalanine (Phe) is critical for the peptide's interaction with its environment and potential binding partners. The orientation of these side chains is described by a series of dihedral angles, most importantly χ1 (chi-1).

Rotameric States of Tyrosine, Trimethylphenylalanine, and Phenylalanine

The side chains of aromatic amino acids are not static; they rotate around the Cα-Cβ bond (defined by the χ1 angle) and the Cβ-Cγ bond (χ2 angle for Tyr and Phe). This rotation is not free but is restricted to a set of preferred, low-energy conformations known as rotamers. researchgate.net

For Tyrosine and Phenylalanine , there are typically three stable rotameric states for the χ1 angle, corresponding to dihedral angle values of approximately -60°, 180°, and +60° (referred to as g-, t, and g+, respectively). nih.gov The relative populations of these rotamers are influenced by local interactions within the peptide. In some cases, as with the β-amyloid peptide, additional rotameric states for Tyrosine have been identified, particularly within aggregated structures. nih.gov The analysis of vicinal coupling constants from NMR experiments can provide quantitative information on the populations of these staggered rotamers. nih.gov Studies on Trp-Pro-Tyr peptides have indicated that the rotation of the Tyr phenol (B47542) ring is relatively free, suggesting it samples multiple rotameric states. nih.gov

The conformational profile of Trimethylphenylalanine (Tmp) , a non-natural amino acid, would be more constrained than Phenylalanine. The presence of three methyl groups on the phenyl ring introduces significant steric hindrance, which would be expected to restrict the rotation around the Cα-Cβ and Cβ-Cγ bonds, favoring a more limited set of rotameric states compared to its unsubstituted counterpart.

Aromatic ResidueKey Dihedral Angle(s)Common Rotameric States (χ1)Notes
Tyrosine (Tyr) χ1, χ2g- (-60°), t (180°), g+ (+60°). nih.govnih.govPopulations are context-dependent; additional states possible in specific environments. nih.gov
Phenylalanine (Phe) χ1, χ2g- (-60°), t (180°), g+ (+60°). researchgate.netSimilar to Tyrosine, though lacking the hydroxyl group for potential hydrogen bonding.
Trimethylphenylalanine (Tmp) χ1, χ2Expected to be highly restricted.Steric hindrance from methyl groups likely limits rotational freedom compared to Phe.

Molecular Dynamics Simulations for Conformational Space Exploration

While experimental methods provide valuable data on average conformations, molecular dynamics (MD) simulations offer a powerful computational tool to explore the full conformational landscape of a peptide in atomic detail. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion, allowing for the observation of dynamic processes like conformational transitions and side-chain rotations. uni-miskolc.hu

For this compound₂, an all-atom MD simulation in an explicit solvent (like water) would provide insights into several key areas:

Cis/Trans Isomerization Dynamics: Standard MD simulations struggle to sample the high-energy barrier of proline isomerization. However, enhanced sampling techniques like Gaussian accelerated molecular dynamics (GaMD) can be used to overcome this barrier and observe multiple cis/trans isomerization events on a microsecond timescale. nih.gov

Backbone Flexibility: Simulations can map the accessible Φ and Ψ angles for each residue, generating a Ramachandran plot that visualizes the preferred backbone conformations (e.g., β-turns, polyproline II helices). uni-miskolc.hu

Side Chain Dynamics: MD trajectories allow for the detailed analysis of χ1 and χ2 angle distributions for the aromatic residues, revealing the preferred rotameric states and the frequency of transitions between them. nih.gov

Solvent Interactions: The simulations can show how water molecules interact with the peptide, forming hydrogen bonds and influencing the stability of certain conformations.

By combining the results of MD simulations with experimental data, a robust and detailed model of the conformational preferences of this compound₂ can be developed, providing a structural basis for understanding its function. nih.gov

Role of N-Terminal Tyrosine (Tyr1) or its Alkylated Derivatives (e.g., Dmt1)

The N-terminal tyrosine residue (Tyr1) is a hallmark of many endogenous opioid peptides, including enkephalins, endorphins, and dynorphins. It is widely recognized as a critical pharmacophore for opioid receptor interaction, often forming essential hydrogen bonds and hydrophobic contacts within the receptor binding pocket frontiersin.orgresearchgate.net. Studies have shown that the presence of an N-terminal tyrosine significantly enhances the potency and affinity of peptides for opioid receptors, particularly the delta-opioid receptor (DOR) frontiersin.orgresearchgate.net.

Alkylation of the N-terminal tyrosine, such as the introduction of 2',6'-dimethyltyrosine (Dmt), has been a successful strategy to increase both the affinity and selectivity of opioid peptides. For instance, replacing tyrosine with Dmt in various opioid peptide scaffolds, such as DALDA, has resulted in compounds with subnanomolar binding affinities and enhanced selectivity for the mu-opioid receptor (MOR) researchgate.netresearchgate.netnih.gov. This enhancement is attributed to additional interactions provided by the methyl groups on the aromatic ring, which can fit into specific subpockets of the receptor, and potentially increased lipophilicity aiding membrane permeability researchgate.netfrontiersin.org.

Substitutions on the aromatic ring of the N-terminal tyrosine can significantly modulate receptor affinity and bioactivity. The introduction of methyl groups, as seen in Dmt, has a pronounced effect. While the exact impact of specific substitutions on the Tyr1 residue of this compound would depend on the specific analogs synthesized, general trends from other opioid peptides suggest that modifications can fine-tune receptor interactions. For example, the increased lipophilicity and steric bulk introduced by alkyl groups can lead to enhanced binding to hydrophobic pockets within the receptor, potentially increasing affinity and altering selectivity profiles.

Contribution of Proline at Position 2 (Pro2)

The proline residue at position 2 is a notable feature of the this compound sequence, as it deviates from the Gly-Gly motif found in enkephalins. Proline is a cyclic amino acid that introduces conformational constraints into the peptide backbone due to its imino group and the resulting restricted rotation around the N-Cα bond. This rigidity can be critical for adopting a bioactive conformation that is optimal for receptor binding researchgate.netscielo.org.mx.

Significance of 2',4',6'-Trimethylphenylalanine (Tmp) at Position 3 (Tmp3)

The incorporation of 2',4',6'-trimethylphenylalanine (Tmp) at position 3 is a key modification in this peptide. Tmp is a bulky, lipophilic, non-canonical amino acid that has been employed in peptide design to probe receptor interactions and modulate pharmacological profiles. Its presence at position 3, which in many endogenous opioid peptides like enkephalins is occupied by glycine (B1666218) residues, suggests a deliberate attempt to alter the peptide's interaction with opioid receptors.

The Tmp residue, with its three methyl groups on the phenyl ring, introduces significant steric bulk and lipophilicity. Such modifications are often used to enhance selectivity for specific opioid receptor subtypes or to alter the functional outcome (agonist vs. antagonist). Research on related opioid peptides has shown that bulky aromatic residues at positions analogous to Tmp3 can influence receptor selectivity. For instance, replacing Phe with various substituted phenylalanines in opioid peptide scaffolds has been shown to alter affinity and selectivity profiles, sometimes leading to mixed agonist/antagonist activities or shifts in receptor preference researchgate.netnih.govumich.edu. The specific placement of Tmp at position 3 could be designed to interact with specific subpockets within the opioid receptors, thereby defining the peptide's selectivity and functional profile, potentially leading to MOR agonism or DOR antagonism, as suggested by some studies on modified peptides nih.gov.

The specific alkylation pattern of the phenyl ring in Tmp (2',4',6'-trimethyl) is crucial. The three methyl groups increase the lipophilicity and steric bulk compared to phenylalanine. This pattern can lead to distinct interactions within the receptor binding site. Studies on modified phenylalanine residues in opioid peptides have demonstrated that the nature and position of alkyl substituents on the aromatic ring significantly impact receptor affinity and selectivity researchgate.netnih.govumich.edu. For example, the 2',6'-dimethylphenylalanine (Dmp) residue has been shown to enhance MOR agonist potency and selectivity researchgate.netnih.gov. Similarly, the trimethyl substitution in Tmp can engage in specific hydrophobic interactions or steric clashes within the receptor, thereby fine-tuning the peptide's pharmacological properties.

Table 1: Influence of N-terminal Modifications on Opioid Receptor Binding

This table illustrates the general effect of N-terminal tyrosine modifications on opioid receptor affinity, based on studies of related peptide scaffolds. Data are representative and may not directly reflect this compound analogs.

Peptide Analog (N-terminal Tyr modification)Delta Receptor Ki (nM)Mu Receptor Ki (nM)Kappa Receptor Ki (nM)Reference
This compound (Hypothetical)50-20010-50100-500-
Dmt-Pro-Tmp-Phe-NH (Hypothetical)5-201-550-200-
Tyr-Pro-Phe-Phe-NH (EM-2 analog)>100050-100>1000 researchgate.netnih.gov

Note: Ki values are illustrative and derived from general SAR trends in opioid peptide research. Actual values for specific analogs would require experimental determination.

Table 2: Impact of Position 3 Aromatic Residue on Opioid Receptor Affinity

This table demonstrates how substitutions at position 3, analogous to the Tmp residue, can affect opioid receptor binding affinities. Data are representative and based on studies of other peptide series.

Peptide Analog (Position 3 modification)Delta Receptor Ki (nM)Mu Receptor Ki (nM)Reference
Tyr-Pro-Phe-Phe-NH (EM-2)>100050-100 researchgate.netnih.gov
This compound (Hypothetical)50-20010-50-
Tyr-Pro-Dmp-Phe-NH (Hypothetical)50-1505-20 researchgate.netnih.gov
Tyr-Pro-1-Nal-Phe-NH (Hypothetical)20-701-10 nih.gov

Note: Ki values are illustrative and derived from general SAR trends in opioid peptide research. Actual values for specific analogs would require experimental determination.

Table 3: Influence of Tmp Aromatic Moiety Alkylation Pattern

This table highlights the general effect of different alkylation patterns on aromatic residues at positions analogous to Tmp3, affecting opioid receptor binding.

Peptide Analog (Position 3 Aromatic Moiety)Delta Receptor Ki (nM)Mu Receptor Ki (nM)Reference
Tyr-Pro-Phe-Phe-NH (EM-2)>100050-100 researchgate.netnih.gov
Tyr-Pro-2',6'-dimethylPhe-Phe-NH (Dmp)50-1505-20 researchgate.netnih.gov
Tyr-Pro-2',4',6'-trimethylPhe-Phe-NH (Tmp)50-20010-50-
Tyr-Pro-2',4'-dimethylPhe-Phe-NH (Hypothetical)70-25020-70-

Note: Ki values are illustrative and derived from general SAR trends in opioid peptide research. Actual values for specific analogs would require experimental determination.

Importance of Phenylalanine at Position 4 (Phe4)

The phenylalanine residue at the fourth position (Phe4) in opioid peptides plays a critical role in determining the molecule's interaction with opioid receptors, influencing both binding affinity and selectivity across the mu (MOR), delta (DOR), and kappa (KOR) opioid receptor subtypes.

Contribution to Receptor Binding and Selectivity

Research into opioid peptide SAR has consistently highlighted the significance of the aromatic ring at position 4. For instance, studies on dynorphin (B1627789) A analogs have demonstrated that modifications to the phenylalanine residue at position 4 can significantly alter affinity for the kappa-opioid receptor (KOR) acs.orgnih.gov. Substitutions or conformational alterations at this position suggest that KOR and DOR possess distinct binding pockets for the residue at position 4, indicating that Phe4 is a key determinant of subtype selectivity acs.orgnih.gov.

In the context of enkephalin-derived peptides, the phenylalanine residue at position 4 has been postulated to function as an "address" component, contributing to the selectivity of delta-opioid receptor (DOR) ligands nih.gov. Modifications to the para position of the phenyl ring, such as the introduction of substituents like nitro (-NO2), chloro (-Cl), fluoro (-F), iodo (-I), or amino (-NH2) groups, have been shown to affect binding to both MOR and DOR mdpi.com. Similarly, attaching an aryl function to the C-ring of morphinan (B1239233) structures, mimicking the action of Phe4 in leucine-enkephalin, has been instrumental in designing DOR-selective antagonists frontiersin.org. The spatial orientation and specific chemical nature of the aromatic ring at position 4 are therefore critical for achieving desired receptor interactions and selectivity profiles.

Functional Role of the C-Terminal Amide (-NH2) Group

The presence of a C-terminal amide group (-NH2) is a common feature in many bioactive peptides, including endogenous opioid peptides like endomorphins and dynorphins scielo.org.mxscielo.org.mx. This modification is often crucial for biological activity, stability, and receptor recognition.

The C-terminal amidation of peptide chains can significantly enhance their biological activity and stability against enzymatic degradation nih.govacs.org. For example, studies on dynorphin A analogs have indicated that C-terminal amidation improves their affinity and stability at the KOR acs.org. In endomorphin-2 (EM-2), the C-terminal amide group contributes to its specific conformation required for binding to the mu-opioid receptor (MOR) scielo.org.mxnih.gov. Replacing the amide with a free carboxylic acid can lead to increased conformational flexibility and a reduced binding affinity, underscoring the importance of this functional group for maintaining optimal receptor interaction and biological function nih.gov. The neutral charge conferred by the amide group, compared to the negative charge of a free carboxylate, often plays a vital role in molecular recognition at peptide receptors acs.org.

Rational Design Principles for Opioid Receptor Modulators

The understanding of SAR, including the roles of specific residues like Phe4 and terminal modifications, forms the basis for rational drug design strategies aimed at developing novel opioid receptor modulators.

Application of the 'Message-Address' Concept in Opioid Peptide Design

The 'message-address' concept is a foundational principle in opioid peptide design, proposing that opioid peptides contain two primary recognition elements: a "message" sequence responsible for initiating biological activity and an "address" sequence that confers selectivity for specific opioid receptor subtypes nih.govmdpi.commdpi.comencyclopedia.puboup.com. Typically, the N-terminal tri- or tetrapeptide, often containing the Tyr-Gly-Gly-Phe motif found in enkephalins, serves as the message. The tyrosine (Tyr) and phenylalanine (Phe) residues within this sequence are critical pharmacophores, with their amino, phenolic, and aromatic groups essential for receptor recognition mdpi.commdpi.comencyclopedia.pub.

The "address" portion of the peptide, which follows the message sequence, is more variable and dictates receptor selectivity. Residues like Phe4 can function as part of this address. By understanding how modifications to these regions affect receptor binding and signaling, researchers can design peptides with tailored selectivity profiles. For instance, altering the C-terminal region can influence selectivity for DOR or KOR over other subtypes encyclopedia.pub.

Design Strategies for Bifunctional and Multi-Target Ligands

A significant advancement in opioid drug design involves the development of bifunctional or multi-target ligands. These compounds are engineered to interact with more than one opioid receptor subtype (e.g., MOR and DOR, or MOR and NOP) or even with different receptor systems simultaneously oup.comnih.govmdpi.comresearchgate.netnih.gov. The rationale behind this approach is to achieve enhanced analgesic efficacy while mitigating the adverse effects commonly associated with selective MOR agonists, such as tolerance, dependence, and respiratory depression oup.comnih.govresearchgate.net.

Strategies for creating such ligands include:

Bivalent Ligands: Linking two pharmacophores, each designed to interact with a different receptor target, via a chemical spacer oup.commdpi.comresearchgate.net.

Multifunctional Ligands: Designing single molecules that possess structural elements allowing them to bind to multiple targets independently mdpi.com.

Integrated Pharmacophores: Developing single chemical entities where the pharmacophores for different targets are merged or fused into a single molecular scaffold frontiersin.orgnih.gov.

For example, designing MOR agonists that also act as DOR antagonists has shown promise in reducing tolerance and dependence frontiersin.orgnih.govresearchgate.net. SAR studies, including those focusing on residues like Phe4 and terminal modifications, provide the molecular insights necessary to guide the design of these complex, multi-target agents.

Compound List:

this compound

Endomorphin-1 (EM-1)

Endomorphin-2 (EM-2)

Morphiceptin (B1676752)

Dermorphin

Dynorphin A (Dyn A)

Enkephalins (Met-enkephalin, Leu-enkephalin)

Biphalin

[Dmt1]EM-2

[D-Ala8]Dynorphin A-(1-11)NH2

Nociceptin/Orphanin FQ (N/OFQ)

Valmuceptin (Tyr-Pro-Phe-Val-NH2)

α-Lactorphin (Tyr-Gly-Leu-Phe-NH2)

β-Casorphin (Try-Pro-Ser-Phe-NH2)

Protonectin

Agelaia-MP I

Naltrindole (NTI)

ICI 174864

Cebranopadol

Oliceridine (TRV130)

PZM-21

Fentanyl

Oxymorphone

Naltrexone

AM94

TIPP (H-Tyr-Tic-Phe-Phe-OH)

H-Bcp-Tic-Phe-Phe-OH

H-Dbcp-Tic-OH

H-Dmt-Tic-OH

H-Dmt-Tic-Phe-Phe-OH

H-Dmt-DAla-β2-(R)-1-Nal-Pro-NH2

H-Dmt-c[DLys-Phe-2′-MePhe-Asp]-NH2

H-Tyr-D-Arg-Phe-Sar-Tyr-Pro-Ser-NH2 (Dermorphin Analog)

[D-Pro2]-beta-Casomorphin (1-5), bovine, amide

[D-Arg2]-Dermorphin (1-4) amide

[D-Pro2,Sar4]-Dermorphin (1-4)

[D-Arg2,Sar4]-Dermorphin (1-4) amide

[Dmt1]EM-2 analogues with alkylated Phe3 derivatives (e.g., 2'-monomethyl, 3',5'- and 2',6'-dimethyl, 2',4',6'-trimethyl, 2'-ethyl-6'-methyl, 2'-isopropyl-6'-methyl)

H-Tyr-Pro-Xaa-Phe-NH2 (where Xaa = Mmp, 3,5Dmp, Dmp, Dmt, Tmp, Emp, Imp)

Conclusion

Tyr-Pro-Tmp-Phe-NH stands as a significant analog within the endomorphin family, demonstrating potent µ-opioid receptor agonism with high selectivity. Its pharmacological profile, characterized by strong MOR binding affinity and efficacy comparable to native EM-2, highlights the successful application of peptidomimetic design principles. The incorporation of the 2',4',6'-trimethylphenylalanine (Tmp) residue in this specific sequence has resulted in a highly selective MOR ligand, underscoring the nuanced impact of amino acid modifications on receptor interaction. While Tmp has been implicated in conferring mixed MOR/DOR profiles in other endomorphin analogs, this compound primarily exhibits MOR selectivity, making it a valuable compound for research into MOR-mediated signaling pathways and a potential candidate for further development in pain management.

Receptor Interaction and Intracellular Signaling Pathway Research

Opioid Receptor Binding Affinity Studies

Binding affinity studies quantify the strength of interaction between a ligand and its target receptor. For Tyr-Pro-Tmp-Phe-NH2, these studies have focused on its affinity for the three main opioid receptor subtypes.

Research has quantified the binding affinities of Tyr-Pro-Tmp-Phe-NH2 to µ- and δ-opioid receptors, revealing differential interactions. In binding assays, Tyr-Pro-Tmp-Phe-NH2 demonstrated a high affinity for the µ-opioid receptor with a dissociation constant (Ki) of 0.439 ± 0.04 nM. Its affinity for the δ-opioid receptor was considerably lower, with a Ki of 1358 ± 128 nM researchgate.net. This suggests a strong preference for the µ-opioid receptor.

The binding data indicates a marked selectivity profile for Tyr-Pro-Tmp-Phe-NH2, with a significantly higher affinity for µ-opioid receptors compared to δ-opioid receptors. Furthermore, studies investigating related analogs, which include modifications similar to those implied by "Tmp," have shown that these compounds generally exhibit very weak affinity for the κ-opioid receptor nih.gov. Consequently, Tyr-Pro-Tmp-Phe-NH2 is characterized by its strong preference for the µ-opioid receptor, with minimal to no significant interaction with the δ- and κ-opioid receptors.

Exploration of Allosteric Modulation and Receptor Heterodimerization

Research into the complex interplay between peptide ligands and their target receptors often extends beyond simple orthosteric binding to explore more nuanced mechanisms such as allosteric modulation and receptor heteromerization. While direct and extensive studies specifically detailing the allosteric modulation and receptor heteromerization capabilities of the compound Tyr-Pro-Tmp-Phe-NH are not exhaustively presented in the available literature, insights can be drawn from research on closely related analogs, particularly those featuring the 2',4',6'-trimethylphenylalanine (Tmp) modification. These investigations highlight the potential for such modifications to influence receptor function through sophisticated molecular interactions.

Compound Context and Research Landscape

This compound is a synthetic peptide analog, likely derived from or inspired by endogenous opioid peptides like endomorphins. The "Tmp" residue signifies 2',4',6'-trimethylphenylalanine, a non-standard amino acid that, when incorporated into peptide sequences, can significantly alter their pharmacological profiles. While comprehensive studies focusing exclusively on this compound's role in allosteric modulation and receptor heteromerization are limited in the provided research snippets, related compounds, such as H-Dmt-Pro-Tmp-Phe-NH2 (where Dmt is 2',6'-dimethyl-l-tyrosine), have been investigated for their interactions with opioid receptors (MOR and DOR). These studies suggest that modifications at specific positions, like the third amino acid residue (where Tmp is located), can confer potent agonist or antagonist activities and influence receptor behavior in complex ways.

Allosteric Modulation Mechanisms

Allosteric modulation involves the binding of a ligand to a receptor at a site distinct from the orthosteric (primary ligand binding) site. This binding induces conformational changes in the receptor, thereby altering the affinity or efficacy of orthosteric ligands. Such modulators can be positive (PAMs), enhancing agonist activity, or negative (NAMs), reducing it frontiersin.orgmdpi.com. Research on Tmp-containing endomorphin analogs, such as H-Dmt-Pro-Tmp-Phe-NH2, indicates that these compounds can act as potent μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists researchgate.netescholarship.org. This mixed profile suggests a complex interaction with the receptor system, which may involve allosteric mechanisms that fine-tune the receptor's response to other signaling molecules or even influence the receptor's interaction with other proteins. The presence of the bulky, hydrophobic Tmp residue could facilitate such interactions by occupying allosteric sites or influencing the receptor's conformational landscape.

Role of Receptor Heterodimerization

Receptor heteromerization, the formation of complexes between different receptor types, is increasingly recognized as a critical factor in modulating receptor function and signaling pathways, including allosteric effects escholarship.orguc.pt. Studies on endomorphin analogs have directly linked receptor heteromerization to allosteric modulation of ligand binding escholarship.org. Specifically, the incorporation of the Tmp moiety in certain endomorphin analogs has been associated with their potent activity as MOR agonists and DOR antagonists, a profile that can arise from or contribute to altered receptor heteromerization states. By forming heterodimers with other GPCRs or even other opioid receptor subtypes, these modified peptides might exhibit unique pharmacological properties that differ from their actions on individual, monomeric receptors. This interplay between ligand structure, receptor conformation, and receptor-receptor interactions is central to understanding complex signaling events.

Computational and Biophysical Approaches in Research on Tyr Pro Tmp Phe Nh

Molecular Docking and Ligand-Receptor Complex Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, Tyr-Pro-Tmp-Phe-NH) to another (the receptor, e.g., an opioid receptor) when bound to each other to form a stable complex. This method is instrumental in understanding how the peptide interacts with its target at an atomic level.

Homology Modeling of Opioid Receptors for Ligand Studies

When the experimental three-dimensional structure of a specific opioid receptor is not available, homology modeling can be employed. This technique builds a model of the target receptor based on the known structures of homologous proteins with similar sequences and functions. These homology models then serve as reliable targets for molecular docking studies of this compound, enabling the exploration of ligand-receptor interactions in the absence of experimentally determined structures. The accuracy of the homology model is critical for the reliability of the subsequent docking predictions.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For this compound, a pharmacophore model can be derived from its known interactions or by comparing it to other known opioid ligands. This model can then be used in ligand-based drug design to screen virtual libraries for new compounds with similar pharmacophoric properties or to guide the modification of this compound itself to enhance its binding affinity or selectivity.

Quantum Mechanical Calculations for Intermolecular Interactions

Quantum Mechanical (QM) calculations provide a more rigorous approach to understanding the electronic nature of interactions between this compound and its receptor. These calculations can accurately model bond energies, charge distributions, and the strength of non-covalent interactions.

Analysis of Aromatic-Aromatic (π-π) and Cation-π Interactions within Binding Pockets

QM calculations are particularly useful for dissecting specific types of interactions. For this compound, the aromatic rings of the tyrosine and phenylalanine residues are prime candidates for engaging in aromatic-aromatic (π-π) stacking with aromatic amino acid side chains (like phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket. Additionally, if protonated basic residues (like lysine (B10760008) or arginine) are present in the binding site, cation-π interactions can occur between the positively charged amino group of these residues and the electron-rich π systems of the peptide's aromatic rings. QM methods can quantify the energy contributions of these specific interactions, providing deeper insights into binding stability.

Machine Learning Approaches for Peptide Activity Prediction

Machine learning (ML) algorithms are increasingly used in drug discovery to predict the activity, selectivity, and pharmacokinetic properties of peptide candidates like this compound. By training ML models on datasets of known peptide structures and their associated biological activities, researchers can develop predictive tools. These models can then forecast the potential efficacy of novel peptide analogs or identify key structural features that correlate with desired biological outcomes, thereby accelerating the drug discovery process.

Compound List:

this compound

Spectroscopic Methods for Conformational Analysis (e.g., NMR Chemical Shift Index)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for elucidating the three-dimensional structure and conformational dynamics of peptides and proteins in solution auremn.org.br. These methods provide atomic-level insights into how a molecule folds and behaves, which is crucial for understanding its biological function.

NMR Chemical Shift Index (CSI)

The Chemical Shift Index (CSI) is a widely utilized, user-friendly method for assigning protein secondary structures based on NMR chemical shift data wikipedia.orgoup.comnih.gov. Developed by David S. Wishart, it leverages the observation that the chemical shifts of backbone nuclei (such as ¹Hα, ¹³Cα, ¹³Cβ) for amino acid residues differ significantly depending on whether they are part of an α-helix, a β-strand, or a random coil wikipedia.orgnih.govpnas.orgresearchgate.netnih.gov.

Principle and Methodology: The CSI method calculates a "secondary chemical shift" by subtracting the experimentally observed chemical shift of a nucleus from its corresponding "random coil" value (the average chemical shift for that residue type in an unfolded state) wikipedia.orgnih.govpnas.org. These secondary chemical shifts are then converted into a simple three-state index based on established thresholds:

-1: Indicates an upfield shift relative to the random coil value, typically characteristic of α-helices.

0: Indicates a shift close to the random coil value, typical of random coil regions.

+1: Indicates a downfield shift relative to the random coil value, typically characteristic of β-strands wikipedia.orgnih.gov.

When these indices are plotted sequentially along the amino acid sequence, distinct patterns emerge: clusters of -1 values suggest α-helical segments, while clusters of +1 values indicate β-strands wikipedia.orgnih.gov. This method is particularly valuable for rapid secondary structure identification in peptides and proteins, often serving as an initial step in structure determination wikipedia.orgoup.comnih.govpnas.org. The accuracy of the CSI method can be further enhanced by using consensus approaches that combine indices derived from multiple nuclei, such as ¹Hα, ¹³Cα, and ¹³Cβ wikipedia.orgnih.govnih.govmdpi.com.

Application to Peptides

The CSI method is directly applicable to peptides, allowing researchers to infer local conformational preferences within the peptide chain. By analyzing the CSI values for each residue, one can predict regions that might adopt helical or extended (β-strand-like) conformations, or remain in a disordered state. This information is vital for understanding how peptide sequence dictates structure and, consequently, biological activity.

Research Findings on this compound

The peptide this compound, an analog of endomorphin-2 where Tmp denotes 2',4',6'-trimethylphenylalanine, has been synthesized and characterized for its pharmacological properties researchgate.netnih.gov. While NMR spectroscopy is a crucial tool for analyzing the conformation of such peptides, specific experimental NMR chemical shift data for the this compound sequence, which would be required to perform a detailed Chemical Shift Index analysis and generate a data table, were not found within the scope of the provided search results. Therefore, direct research findings detailing the CSI analysis for this specific compound cannot be presented here.

Data Table

As specific experimental NMR chemical shift data for this compound is not available from the provided search results, a data table detailing its CSI analysis cannot be generated. However, to illustrate the principle and format of such a data table, a hypothetical example is presented below. This table demonstrates how CSI indices are assigned based on hypothetical secondary chemical shifts relative to random coil values, which is the standard procedure for CSI analysis.

Illustrative Example of CSI Data Table for a Hypothetical Peptide Sequence

ResidueAmino Acid¹Hα (Observed) [ppm]¹Hα (Random Coil) [ppm]¹Hα (Secondary Shift) [ppm]¹Hα CSI Index¹³Cα (Observed) [ppm]¹³Cα (Random Coil) [ppm]¹³Cα (Secondary Shift) [ppm]¹³Cα CSI IndexInferred Secondary Structure
1Tyr4.354.30+0.05056.057.0-1.0+1Strand
2Pro4.204.25-0.05-158.559.0-0.50Coil
3Tmp4.404.32+0.08057.558.0-0.50Coil
4Phe4.504.45+0.05055.056.5-1.5+1Strand
5-NH₂--------C-terminus

Note: This table is purely illustrative. Observed chemical shifts (in ppm) are hypothetical. Random coil values are approximate and can vary based on experimental conditions and databases. The CSI index is typically assigned based on thresholds (e.g., >0.1 ppm for +1, <-0.1 ppm for -1 for ¹Hα) relative to random coil values wikipedia.orgnih.gov. The "Tmp" residue represents 2',4',6'-trimethylphenylalanine.

Compound List:

This compound : A synthetic peptide analog of endomorphin-2, where Tmp denotes 2',4',6'-trimethylphenylalanine.

Enzymatic Stability and Degradation Pathway Research

Investigation of Proteolytic Resistance

The primary structure of Tyr-Pro-Tmp-Phe-NH₂—comprising L-Tyrosine, L-Proline, a modified amino acid (Tmp), and L-Phenylalanine, with a C-terminal amide—presents several features that confer a degree of resistance to proteolytic enzymes. Tetrapeptides, due to their short length, are often poorer substrates for many large proteases compared to longer polypeptide chains.

A key feature of this compound₂ is the Tyr-Pro motif at its N-terminus. This sequence makes the peptide a potential substrate for the serine protease Dipeptidyl Peptidase IV (DPP-IV). diabetesjournals.orgtaylorandfrancis.comnih.gov DPP-IV specifically cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue in the second position. diabetesjournals.orgtaylorandfrancis.com Therefore, the primary degradation pathway for this peptide is likely initiated by DPP-IV, which would cleave the Tyr-Pro dipeptide, releasing it and the remaining Tmp-Phe-NH₂ fragment.

The susceptibility to other common proteases like trypsin and chymotrypsin (B1334515) is predicted to be low. Trypsin cleaves at the C-terminal side of basic amino acids such as lysine (B10760008) and arginine, neither of which is present in this sequence. Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. While Phenylalanine is present, its position adjacent to the C-terminal amide may offer some steric hindrance.

Table 1: Predicted Susceptibility of this compound₂ to Common Proteases
EnzymeRecognition SitePresence in PeptidePredicted SusceptibilityCleavage Products
Dipeptidyl Peptidase IV (DPP-IV)Xaa-Pro at N-terminusYes (Tyr-Pro)HighTyr-Pro + Tmp-Phe-NH₂
TrypsinAfter Lys or ArgNoResistantNone
ChymotrypsinAfter Phe, Tyr, TrpYes (Phe)Low to ModerateTyr-Pro-Tmp + Phe-NH₂ (if cleavage occurs)
CarboxypeptidasesC-terminal amino acid with free carboxylNo (Amide group present)ResistantNone

Impact of Amino Acid Modifications on Enzymatic Degradation

Peptide modifications are a cornerstone of modern drug design, aimed at enhancing stability and bioavailability. This compound₂ incorporates two such strategic modifications: the inclusion of a non-canonical amino acid (Tmp) and C-terminal amidation.

While the exact structure of Tmp is not specified, the incorporation of non-natural amino acids, such as β-amino acids, is a well-established method for increasing resistance to proteases. nih.govfrontiersin.orgnih.gov Proteases have highly specific active sites evolved to recognize the stereochemistry and backbone structure of L-α-amino acids. The introduction of a β-amino acid, which has an additional carbon atom in its backbone, alters the peptide's conformation and the spacing of its side chains. This structural disruption prevents the peptide from fitting correctly into the active site of most proteases, thereby inhibiting cleavage. nih.govfrontiersin.org If Tmp were a β-amino acid or another sterically bulky non-canonical residue, it would be expected to significantly hinder the action of endopeptidases that might otherwise cleave the peptide internally.

The C-terminus of this compound₂ is amidated, meaning the typical carboxylic acid group (-COOH) is replaced with an amide group (-CONH₂). This modification is crucial for enhancing peptide stability as it confers resistance to carboxypeptidases, a class of exopeptidases that sequentially cleave amino acids from the C-terminus of proteins and peptides. nih.govrsc.orgunicam.itnih.gov By neutralizing the negative charge and mimicking the structure of many naturally occurring peptide hormones, C-terminal amidation can significantly prolong the half-life of a peptide in biological fluids. unicam.itacs.org The peptide does not possess an N-terminal modification, such as acetylation, which would otherwise protect it from aminopeptidases and, potentially, DPP-IV.

Table 2: Effect of Modifications on the Half-Life of a Model Tetrapeptide in Human Plasma
Peptide VariantModificationsHalf-Life (t½) in minutes (Illustrative)Primary Benefit
Tyr-Pro-Ala-Phe-COOHNone (Native)~ 5Baseline
Ac-Tyr-Pro-Ala-Phe-COOHN-terminal Acetylation~ 30Resistance to Aminopeptidases
Tyr-Pro-Ala-Phe-NH₂C-terminal Amidation~ 60Resistance to Carboxypeptidases
Tyr-Pro-β-Ala-Phe-NH₂β-Amino Acid + Amidation> 240Resistance to Endopeptidases and Carboxypeptidases
This compound₂ Non-canonical Amino Acid + Amidation Expected to be significantly prolonged Resistance to Endopeptidases and Carboxypeptidases

Pre Clinical Pharmacological Potential and Future Research Directions

Rational Design of Enhanced Receptor Specificity and Efficacy Profiles

Future research aims to rationally design modifications to the "Tyr-Pro-Tmp-Phe-NH" structure to enhance its specificity for particular opioid receptor subtypes. This involves understanding how alterations in amino acid sequences, such as substitutions or the incorporation of non-natural amino acids like "Tmp" (trimethylphenylalanine), influence binding affinity and functional activity at the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors nih.govfrontiersin.org. The goal is to create ligands that exhibit high affinity and efficacy for a specific receptor, thereby maximizing therapeutic benefits while minimizing off-target effects. For instance, modifications at position 3 of endomorphin analogs, like incorporating trimethylphenylalanine (Tmp), have been shown to yield potent opioid ligands with mixed μ agonist/δ antagonist properties nih.govnih.gov.

Development of Novel Opioid Ligands with Tuned Functional Properties

The development of novel opioid ligands, including those based on the "this compound" scaffold, is exploring the concept of "tuned functional properties." This includes investigating biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein coupling) over another (e.g., β-arrestin recruitment) downstream of the receptor frontiersin.orgfrontiersin.org. Such biased ligands hold promise for achieving analgesia with a reduced incidence of common opioid side effects like respiratory depression, constipation, and addiction. Research into analogs of endomorphin-2, for example, has demonstrated that modifications can lead to mixed μ-agonist/δ-antagonist or dual μ-/δ-agonist activities, suggesting a pathway to novel functional profiles nih.gov.

Exploration of Mechanisms Underlying Differential Receptor Modulation

A key area of future research involves elucidating the precise mechanisms by which peptides like "this compound" modulate opioid receptor activity. This includes understanding how specific structural features, such as the N-terminal tyrosine (Tyr) or the presence of modified amino acids, interact with the receptor's binding pocket to induce different conformational changes. Such studies aim to uncover how these peptides achieve differential receptor modulation, potentially leading to insights into allosteric interactions or unique signaling cascades that can be exploited for therapeutic gain frontiersin.orgacs.org.

Advanced Peptidomimetic Design Methodologies for Opioid Research

The field of opioid research is increasingly leveraging advanced peptidomimetic design methodologies to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. For compounds like "this compound," future research could focus on creating non-peptide analogs (peptidomimetics) that retain or enhance the desired pharmacological properties. This involves employing techniques to mimic the peptide's structure and function while improving its pharmacokinetic profile mdpi.comresearchgate.net. Strategies such as incorporating β-amino acids, cyclization, or modifying the peptide backbone are crucial in this endeavor acs.orgmdpi.com.

Integration of Computational and Experimental Paradigms in Peptide Drug Discovery

The discovery and optimization of peptide-based therapeutics like "this compound" benefit significantly from the integration of computational and experimental paradigms. Future research directions will likely involve employing computational tools, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, to predict and design novel analogs with improved receptor specificity and efficacy researchgate.netnih.gov. These in silico predictions will then be validated through rigorous experimental assays, including binding studies and functional assays, to accelerate the drug discovery process and identify promising candidates for further development.

Q & A

Q. What are the standard protocols for synthesizing Tyr-Pro-Tmp-Phe-NH₂, and how can purity be validated?

Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Post-synthesis, purity is validated via reverse-phase HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and assess impurities . For reproducible results, ensure controlled coupling/deprotection times and use trifluoroacetic acid (TFA) cleavage protocols optimized for tetrapeptides.

Q. Which spectroscopic or chromatographic methods are most effective for characterizing this compound₂?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly for verifying proline’s cis/trans isomerism. Pair this with circular dichroism (CD) to analyze secondary structure tendencies. For quantification, use UV-Vis spectroscopy (tyrosine’s absorbance at ~275 nm) and calibrate against a standard curve .

Q. How can researchers design initial bioactivity assays for this compound₂?

Begin with in vitro assays targeting receptors or enzymes implicated in the peptide’s hypothesized function (e.g., opioid or neurokinin receptors). Use competitive binding assays with radiolabeled ligands or fluorescence polarization. Include positive/negative controls (e.g., known agonists/antagonists) and triplicate measurements to assess reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound₂’s reported bioactivity across studies?

Conflicting results may arise from variations in assay conditions (e.g., buffer pH, temperature) or peptide purity. Conduct a meta-analysis of existing data to identify confounding variables. Validate findings using orthogonal assays (e.g., switch from ELISA to surface plasmon resonance) and apply statistical tools like Bland-Altman plots to quantify methodological biases .

Q. How can researchers optimize this compound₂’s solubility and stability for in vivo studies?

Test solubility in aqueous buffers with additives (e.g., DMSO, cyclodextrins) and measure stability via accelerated degradation studies (40°C/75% RH). Use LC-MS to identify degradation products. For prolonged stability, consider PEGylation or lipid conjugation, and validate pharmacokinetic parameters in rodent models .

Q. What computational approaches predict this compound₂’s interaction with target proteins?

Employ molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target receptors. Refine predictions with molecular dynamics simulations (GROMACS) to assess binding free energy (MM-PBSA/GBSA). Cross-validate with mutagenesis studies to confirm critical residue interactions .

Q. How should researchers address reproducibility challenges in synthesizing this compound₂ across labs?

Document all synthesis parameters (e.g., resin type, coupling reagents) in a standardized protocol. Share raw NMR/HPLC data via repositories like Zenodo. Use collaborative inter-lab studies to identify critical variables (e.g., solvent batch effects) and establish a consensus protocol .

Methodological Considerations

  • Data Management : Create a Data Management Plan (DMP) specifying how raw spectra, assay results, and simulation trajectories will be stored and shared. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Theoretical Frameworks : Anchor mechanistic studies in existing theories (e.g., ligand-receptor binding kinetics) to contextualize findings. Modify frameworks iteratively as new data emerges .
  • Ethical Compliance : For in vivo work, obtain institutional animal care committee approval and adhere to ARRIVE guidelines for experimental reporting .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。